molecular formula C20H16FN3O2S B2498836 6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-24-8

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2498836
CAS No.: 852134-24-8
M. Wt: 381.43
InChI Key: FWUXXROEIBMUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 6-(4-Fluorophenyl) substituent: Enhances lipophilicity and influences receptor binding via halogen interactions.
  • 3-Methyl group: Stabilizes the core structure and modulates steric effects.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-18(19(25)22-15-4-3-5-16(10-15)26-2)27-20-23-17(11-24(12)20)13-6-8-14(21)9-7-13/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUXXROEIBMUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a comprehensive review of its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanism of action.

The compound's chemical structure and properties are essential in understanding its biological activity. Below is a summary of key characteristics:

PropertyValue
Molecular Weight 395.45 g/mol
Molecular Formula C21H18FN3O2S
LogP 4.358
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 41.399 Ų

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antitumor activity. In particular, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • Acute Myeloid Leukemia (AML) MV4-11
    • Human cervical cancer Hela
    • Other solid tumors (breast, lung, colon)

In a study involving the FLT3-dependent human AML cell line MV4-11, the compound demonstrated an IC50 value indicating potent cytotoxicity (IC50: 0.002 μM) . This suggests that the compound effectively inhibits cell proliferation in sensitive cancer types.

The mechanism by which this compound exerts its antitumor effects is primarily through the inhibition of specific kinases associated with cancer progression. The FLT3 kinase is a notable target; inhibition leads to decreased signaling pathways that promote cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the chemical structure can influence biological activity:

  • Fluorine Substitution : The presence of a fluorine atom in the para position of the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : The methoxy group on the phenyl ring contributes to increased electron density, potentially enhancing binding affinity to target proteins.
  • Imidazo[2,1-b]thiazole Core : This core structure is critical for maintaining biological activity and is often associated with diverse pharmacological effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on FLT3 Inhibition : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for FLT3 inhibition. The most active compounds exhibited IC50 values in the low nanomolar range against FLT3-dependent AML cells .
  • Antineoplastic Activity Assessment : A comprehensive screening against 60 cancer cell lines revealed that derivatives similar to our compound showed promising antitumor activity across various types of cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related imidazo[2,1-b]thiazole derivatives and their modifications:

Compound Name Substituents (R-group) Molecular Weight Key Structural Differences vs. Target Compound Source
6-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridinyl (6-methyl) 380.43 Pyridine replaces 3-methoxyphenyl; increased basicity
6-(4-Fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Trifluoromethylphenyl 419.40 CF₃ group enhances hydrophobicity and electron-withdrawing effects
6-(4-Fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Oxazolyl 328.32 Oxazole ring reduces steric bulk; altered H-bonding
6-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide Pyridinylmethyl 352.39 Flexible linker (CH₂) between pyridine and amide

Key Observations :

  • Replacement of the 3-methoxyphenyl group with electron-deficient aromatics (e.g., trifluoromethylphenyl) improves metabolic stability but may reduce solubility .
  • Heteroaromatic substituents (e.g., pyridine, oxazole) enhance interactions with polar residues in enzyme active sites .
Cytotoxicity and Anticancer Potential
  • Compound 3c ([6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives): Exhibited potent activity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00) via undefined mechanisms, likely involving apoptosis induction .
  • ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide): Demonstrated efficacy in intracellular assays, suggesting kinase inhibition pathways .
Acetylcholinesterase (AChE) Inhibition
  • Hydrazinecarbothioamide derivatives (e.g., 4d-f): Showed AChE inhibition (IC₅₀ values in µM range) through dual binding to catalytic and peripheral anionic sites, confirmed by molecular docking .

Comparison Insight : The target compound’s 3-methoxyphenyl group may confer stronger AChE inhibition than pyridinyl analogs due to enhanced π-π stacking with aromatic residues in the enzyme’s gorge .

Physicochemical Properties

Property Target Compound (Acid Form) Hydrochloride Salt () Trifluoromethyl Analog ()
Molecular Formula C₁₉H₁₅FN₂O₂S C₁₃H₁₀ClFN₂O₂S C₂₀H₁₃F₄N₃OS
Molecular Weight 354.39 312.75 419.40
logP (Predicted) ~3.5 ~2.8 (ionized form) ~4.2
H-Bond Donors/Acceptors 2/4 2/5 1/5

Key Notes:

  • The hydrochloride salt () improves aqueous solubility but reduces membrane permeability compared to the free base.
  • Trifluoromethyl analogs exhibit higher logP values, favoring blood-brain barrier penetration .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes coupling the fluorophenyl-substituted thiazole intermediate with a 3-methoxyphenyl carboxamide group. Key steps involve:

  • Use of dimethylformamide (DMF) or dichloromethane as solvents.
  • Catalysts like triethylamine to facilitate amide bond formation.
  • Controlled temperatures (e.g., reflux conditions) to optimize intermediate stability. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., distinguishing methyl groups at C3).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • HPLC : For assessing purity and stability under varying pH conditions .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous imidazo-thiazoles exhibit acetylcholinesterase inhibition and antiproliferative activity. Standard assays include:

  • Enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase).
  • Cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2). Target selectivity is often compared to reference drugs like donepezil or doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Advanced optimization strategies include:

  • Computational reaction path analysis : Tools like quantum chemical calculations (DFT) predict energy barriers for intermediates, guiding solvent/catalyst selection.
  • Design of Experiments (DoE) : Taguchi methods to screen variables (e.g., molar ratios, temperature gradients).
  • In-line monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

SAR approaches involve:

  • Substituent variation : Replacing the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Bioisosteric replacement : Swapping the imidazo-thiazole core with triazolo-thiadiazoles to assess scaffold flexibility.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinase domains or GPCRs .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Standardized protocols : Replicate assays in identical cell lines (e.g., ATCC-certified HepG2) with controlled passage numbers.
  • Purity validation : LC-MS to rule out degradation products.
  • Orthogonal assays : Confirm results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

Key tools include:

  • ADMET prediction : SwissADME or pkCSM for estimating permeability, CYP450 interactions, and hERG inhibition.
  • Molecular dynamics (MD) simulations : GROMACS to model compound-receptor interactions over time.
  • Toxicity profiling : ProTox-II for predicting hepatotoxicity and carcinogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.